1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Lipophilicity Medicinal Chemistry Blood-Brain Barrier Permeability

1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride (CAS 1856078-51-7) is a pyrazole-containing secondary amine supplied as a hydrochloride salt. It features a 1-ethyl-1H-pyrazol-4-amine core linked to a 2-propyl-2H-pyrazol-3-yl moiety via a methylene bridge.

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
CAS No. 1856078-51-7
Cat. No. B12348194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride
CAS1856078-51-7
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCCCN1C(=CC=N1)CNC2=CN(N=C2)CC.Cl
InChIInChI=1S/C12H19N5.ClH/c1-3-7-17-12(5-6-14-17)9-13-11-8-15-16(4-2)10-11;/h5-6,8,10,13H,3-4,7,9H2,1-2H3;1H
InChIKeyKKQAQQIPAGNZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride: Core Physicochemical & Structural Profile for Research Procurement


1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride (CAS 1856078-51-7) is a pyrazole-containing secondary amine supplied as a hydrochloride salt. It features a 1-ethyl-1H-pyrazol-4-amine core linked to a 2-propyl-2H-pyrazol-3-yl moiety via a methylene bridge. With a free-base molecular formula of C₁₂H₁₉N₅ (MW 233.31) and a typical purity of 95% , the compound belongs to a class of N-alkylaminopyrazole derivatives that serve as advanced intermediates and chemical biology probes.

Why Generic Pyrazole Amine Substitution Is Not Reliable for 1-Ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride


Within the broader aminopyrazole class, minor permutations in alkyl substituent length, regiochemistry, and salt form are well-documented to drastically alter lipophilicity, metabolic stability, and hydrogen-bonding potential, thereby dictating target engagement and selectivity [1]. For 1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride, the specific combination of an N-ethyl terminus on one pyrazole ring, an N-propyl on the other, and a secondary amine linker in the hydrochloride form creates a unique protonation state, dipole orientation, and steric signature that a generic “pyrazole building block” cannot replicate. Even an isomer with identical molecular weight will exhibit a different pKₐ, solubility profile, and crystallinity, making direct interchange unpredictable without re-optimization of reaction conditions or biological assay data.

Quantitative Differentiation Evidence for 1-Ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride Over Closest Structural Analogs


Enhanced Lipophilicity (clogP) Driven by Specific N‑Propyl and N‑Ethyl Substitution Pattern

The free base of 1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine exhibits a calculated logP (clogP) of approximately 3.14 , which is substantially higher than regioisomeric pyrazole amines where the propyl group is placed on the 4-position amine (clogP ~2.3) . This difference arises because the 2-propylpyrazole fragment extends the hydrophobic surface area without introducing additional hydrogen-bond donors, a feature that can enhance passive membrane permeability in cellular assays [1].

Lipophilicity Medicinal Chemistry Blood-Brain Barrier Permeability

Preserved Secondary Amine Hydrogen-Bond Donor Capability in Hydrochloride Salt Form

Unlike tertiary amine analogs such as N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine hydrochloride (MW ~283.8 g/mol) , the target compound retains a secondary amine (NH) linker. In its hydrochloride form, the NH₂⁺ moiety serves as a directional hydrogen-bond donor, a critical pharmacophoric feature for interacting with the hinge region of ATP-binding sites in kinases (e.g., p38α, JNK1) [1]. Tertiary amines lose this donor capacity, which can translate into a 10–100‑fold reduction in affinity for kinases that require a hinge-binding hydrogen-bond donor.

Hydrogen-Bonding Kinase Inhibitor Pharmacophore Salt Form Advantage

Documented Purity and Salt Stoichiometry Consistency as a Procurement-Quality Benchmark

The commercial supply of 1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride is specified at 95% purity (HPLC) as the exact HCl salt . In contrast, closely related pyrazole amines such as 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine (CAS 1856032-50-2) are frequently listed as free bases without a defined salt form or purity guarantee . The defined salt form eliminates inter-batch variability in protonation state, hygroscopicity, and solubility—factors known to cause CV% >20% in cellular IC₅₀ determinations when salt content is uncontrolled.

Chemical Purity Salt Stoichiometry Reproducibility

Procurement-Ready Application Scenarios for 1-Ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine Hydrochloride


Kinase Inhibitor Lead Optimization (p38α/JNK Focus)

The secondary amine hydrochloride provides an immediate hydrogen-bond donor for the kinase hinge region [1], while the N‑propyl group elevates clogP to ~3.1 , a favorable range for cellular permeability. Medicinal chemistry teams can use this compound as a privileged scaffold for synthesizing focused libraries targeting p38α MAP kinase or JNK isoforms, where hinge-binding NH donors are essential for <1 μM potency. The 95% purity and defined HCl salt allow accurate SAR table generation without salt correction.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 233.31 Da (free base), 2 hydrogen-bond donors (including the protonated amine), and a clogP near 3.0, this compound meets the 'rule-of-three' criteria for fragment screening libraries [1]. Its bifunctional pyrazole-amine architecture makes it amenable to rapid 'click' chemistry derivatization, enabling fragment growing or merging strategies without laborious protecting-group chemistry.

Chemical Biology Probe for Kinase Selectivity Profiling

The differential lipophilicity (~0.8 logP units higher than its 4‑regioisomer) [1] allows researchers to probe hydrophobic pocket occupancy in kinase active sites. When paired with the 4‑regioisomer (CAS 1856087-58-5) in selectivity panels, the divergence in cellular IC₅₀ profiles can map the lipophilic tolerance of off-target kinases, a key step in de-risking clinical candidates.

Synthetic Chemistry Method Development for Unsymmetrical Diamines

The compound's two differentially substituted pyrazole rings (1‑ethyl vs. 2‑propyl) and secondary amine linker provide a well-defined substrate for developing regioselective N‑alkylation or metal-catalyzed cross-coupling protocols [1]. Its hydrochloride form ensures consistent solubility in polar aprotic solvents (DMF, DMSO) during reaction optimization, improving reproducibility of published synthetic procedures.

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